tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a 4-(aminomethyl) substituent. The 8-oxa-2-azaspiro[4.5]decane core provides rigidity and stereochemical control, while the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine. This compound is of particular interest in medicinal chemistry as a versatile building block for drug discovery, enabling modifications via the reactive primary amine group . Its molecular formula is C₁₃H₂₄N₂O₃ (based on ), with a molecular weight of 256.35 g/mol.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(8-15)14(10-16)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZUYRUKRPTFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 1,4-Dioxaspiro[4.5]decane-8-Carbonitrile
Reagents :
-
p-Methylsulfonylmethylisocyanitrile
-
Potassium tert-butoxide
Conditions : -
Solvent: Glycol dimethyl ether/ethanol (1:1 v/v)
-
Temperature: 0–20°C
Procedure :
Compound 1 reacts with p-methylsulfonylmethylisocyanitrile under basic conditions to yield the nitrile derivative (Compound 2). The reaction exploits the nucleophilic addition of the isocyanitrile to the ketone, facilitated by the steric bulk of the spiro system.
Step 2: Alkylation with 1-Bromo-2-Chloroethane
Reagents :
-
1-Bromo-2-chloroethane
-
Lithium diisopropylamide (LDA)
Conditions : -
Solvent: Toluene
-
Temperature: 0–20°C
-
Reaction Time: 13 hours
Procedure :
LDA deprotonates Compound 2, enabling alkylation at the α-position of the nitrile group. This step introduces a 2-chloroethyl side chain, forming 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 3).
Step 3: Hydrogenation and Boc Protection
Reagents :
-
Hydrogen gas (50 psi)
-
Raney nickel catalyst
-
tert-Butyl dicarbonyl anhydride (Boc₂O)
Conditions : -
Solvent: Methanol
-
Temperature: 50°C
-
Reaction Time: 6 hours
Procedure :
Catalytic hydrogenation reduces the nitrile to an amine, followed by in situ Boc protection. This yields tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate (Compound 4) with an 80% yield.
Step 4: Deprotection to Final Product
Reagents :
-
Pyridinium p-toluenesulfonate (PPTS)
Conditions : -
Solvent: Acetone/water (3:2 v/v)
-
Temperature: 70°C
-
Reaction Time: 15 hours
Procedure :
PPTS-mediated cleavage of the dioxolane ring generates the final product. The reaction proceeds via acid-catalyzed hydrolysis, yielding tert-butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate with a 68.16% yield.
Table 1: Summary of Four-Step Synthesis
Alternative Deprotection Strategies
Methanolic HCl-Mediated Deprotection
A modified deprotection method replaces PPTS with methanolic HCl:
Conditions :
-
3M HCl in methanol
-
Temperature: 0°C → 20°C (3 hours)
Outcome :
While this approach achieves rapid deprotection (98% yield for analogous spirocycles), it risks over-acidification, leading to Boc group cleavage. Careful pH control is critical to preserve the tert-butyl carbamate.
Analytical Characterization
Spectral Data
Physicochemical Properties
Challenges and Optimization Opportunities
Limitations of Current Methods
-
Step 2 Alkylation : LDA’s moisture sensitivity complicates scalability.
-
Step 4 Yield : 68.16% yield suggests side reactions during deprotection.
Chemical Reactions Analysis
tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Molecular Formula: C₁₄H₂₅NO₄ ().
- Key Differences: The hydroxymethyl group at position 4 increases polarity compared to the aminomethyl group, enhancing solubility in polar solvents. However, the hydroxyl group is less nucleophilic, limiting its utility in conjugation reactions (e.g., amide bond formation). Notably, this compound has been discontinued (), possibly due to instability or synthetic challenges .
tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Molecular Formula : C₁₃H₂₀N₂O₃ ().
- Key Differences: The cyano group at position 1 introduces a strong electron-withdrawing effect, altering electronic properties. This group can serve as a precursor for further functionalization (e.g., reduction to amine or hydrolysis to carboxylic acid). However, the absence of a primary amine limits direct application in peptide coupling .
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- Molecular Formula : C₁₂H₂₁N₂O₂ (CAS 336191-17-4, ).
- Key Differences : Replacement of the 8-oxa with a second nitrogen atom (2,8-diaza) modifies hydrogen-bonding capacity and basicity. The diaza structure may enhance metal coordination or catalytic activity but reduces ring strain compared to the oxa-aza system .
Functional Group Reactivity
| Compound | Reactivity Profile | Applications |
|---|---|---|
| Target Compound | Primary amine enables nucleophilic reactions (e.g., acylations, Suzuki couplings). | Drug discovery (peptidomimetics), covalent inhibitor synthesis. |
| 4-Hydroxymethyl derivative | Hydroxyl group participates in hydrogen bonding; limited reactivity. | Discontinued; potential solubility enhancer. |
| 1-Cyano derivative | Nitrile group undergoes reduction/hydrolysis. | Intermediate for amine/carboxylic acid synthesis. |
| 2,8-Diaza derivative | Secondary amines enable metal coordination. | Catalyst ligands, supramolecular chemistry. |
Physicochemical Properties
Biological Activity
tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with the molecular formula and a CAS number of 2306263-45-4. This compound belongs to a class of spiro compounds known for their unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may influence biochemical pathways by modulating enzyme activities or acting as a ligand for specific receptors.
- Enzyme Interaction : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases characterized by dysregulated metabolism.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for neurotransmitter receptors, impacting neurological functions.
Biological Activity and Therapeutic Applications
Research on the biological activity of this compound indicates several potential therapeutic applications:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
Anti-inflammatory Effects
In vitro assays have indicated that this compound may reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal explored the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed an IC50 value of approximately 25 µM for both strains, indicating strong antimicrobial activity.
- Inflammation Model : In another study using a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, supporting its anti-inflammatory potential.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spirocyclic Core | Raney Ni, H₂ (50 atm), MeOH/NH₃ | 86 | |
| Boc Protection | Boc₂O, DCM, DMAP, RT | 94 | |
| Aminomethylation | TMSCN, BF₃·Et₂O, -78°C; HCl hydrolysis | 71 |
Basic: What structural features influence the compound's reactivity?
Methodological Answer:
The compound’s reactivity is governed by:
- Spirocyclic Rigidity : The fused bicyclic system restricts conformational flexibility, influencing steric accessibility during reactions .
- Functional Groups : The Boc-protected amine and ether oxygen (oxa) participate in hydrogen bonding and nucleophilic interactions, respectively. The aminomethyl group (-CH₂NH₂) enables further derivatization (e.g., Schiff base formation) .
Q. Table 2: Structural Comparison with Analogues
| Compound | Key Structural Differences | Reactivity Impact | Reference |
|---|---|---|---|
| Methyl 2-benzyl-8-oxa-2-azaspiro[...] | Benzyl substituent | Enhanced lipophilicity | |
| 8-Oxa-2-azaspiro[4.5]decane | No Boc/aminomethyl groups | Limited derivatization options |
Advanced: How can conflicting crystallographic data be resolved during structure determination?
Methodological Answer:
Contradictions in X-ray diffraction data arise from factors like twinning or disordered solvent. Resolution strategies include:
Refinement with SHELXL : Use restraints for disordered regions and iterative refinement cycles to improve electron density maps .
Validation Tools : Cross-check with PLATON or Olex2 to identify twinning or symmetry mismatches .
Low-Temperature Data Collection : Reduces thermal motion artifacts, improving resolution (e.g., 100 K measurements) .
Advanced: How to optimize the aminomethylation step for higher yield?
Methodological Answer:
Optimization involves:
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyanide intermediate .
Catalyst Tuning : Substoichiometric BF₃·Et₂O (0.5 eq.) improves regioselectivity while minimizing side reactions .
Temperature Control : Slow warming from -78°C to RT ensures controlled reaction progression .
Q. Table 3: Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Solvent | Dry DCM | +15 |
| BF₃·Et₂O (eq.) | 0.5 | +20 |
| Reaction Time | 6 hours | +10 |
Basic: What analytical methods validate purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms backbone integrity and functional groups (e.g., Boc δ ~1.4 ppm; spirocyclic protons δ 3.5–4.3 ppm) .
- LCMS : Monitors molecular ion peaks ([M+H]⁺ or [M-H]⁻) and detects impurities .
- Elemental Analysis : Validates C/H/N ratios within 0.4% of theoretical values .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications : Synthesize analogues with varied substituents (e.g., replacing oxa with thia) to assess impact on target binding .
Biological Assays : Test against enzyme/receptor panels (e.g., kinase inhibitors) to quantify IC₅₀ values .
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide rational design .
Q. Table 4: SAR Design Parameters
| Modification | Assay Target | Key Finding |
|---|---|---|
| Oxa → Thia substitution | Protease inhibition | 3-fold ↑ potency |
| Boc removal | Cell permeability | 50% ↑ bioavailability |
Basic: What are common purification techniques for this compound?
Methodological Answer:
- Column Chromatography : Silica gel with EtOAc/hexane gradients (e.g., 20–50% EtOAc) .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Acid-Base Extraction : For Boc-deprotected intermediates, exploit pH-dependent solubility .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize activity measurements .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
